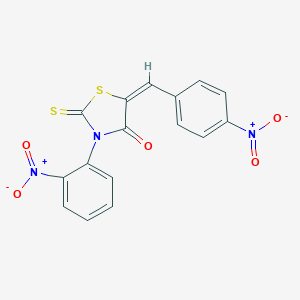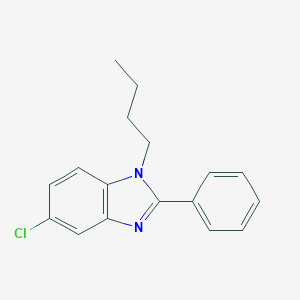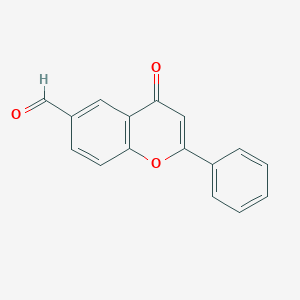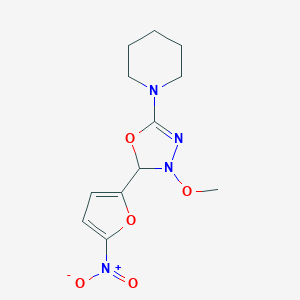![molecular formula C28H18ClNO3 B304584 (3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone is a synthetic compound that has attracted the attention of researchers due to its potential use in various fields of science. This compound has shown promising results in scientific research, particularly in the areas of pharmacology and medicinal chemistry. In
Mécanisme D'action
The mechanism of action of (3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone is not fully understood. However, it is believed to act on the GABAergic system in the brain, which is responsible for regulating neuronal excitability. The compound has been shown to enhance the activity of the GABA receptor, which results in decreased neuronal excitability and increased inhibition.
Biochemical and Physiological Effects:
(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone has been shown to have several biochemical and physiological effects. It has been found to have potent anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been shown to have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone is its potent pharmacological properties. This makes it a valuable tool for researchers studying the GABAergic system and its role in various diseases. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on (3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers are interested in studying the compound's mechanism of action in more detail to better understand its pharmacological properties. Finally, there is a need for further research on the synthesis method of this compound to make it more accessible to researchers.
Méthodes De Synthèse
The synthesis of (3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-chlorophenylmagnesium bromide to form the final product.
Applications De Recherche Scientifique
(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone has been extensively studied for its potential use in various areas of scientific research. The compound has shown promising results in pharmacology, medicinal chemistry, and neuroscience. It has been found to have potent anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been shown to have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone |
|---|---|
Formule moléculaire |
C28H18ClNO3 |
Poids moléculaire |
451.9 g/mol |
Nom IUPAC |
(3-chlorophenyl)-[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone |
InChI |
InChI=1S/C28H18ClNO3/c1-16-9-10-24-22(11-16)25(28(33-24)27(31)17-5-4-6-20(29)13-17)18-12-19-15-32-23-8-3-2-7-21(23)26(19)30-14-18/h2-14H,15H2,1H3 |
Clé InChI |
ZXQNEKHJIJJRKG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC4=C(C5=CC=CC=C5OC4)N=C3)C(=O)C6=CC(=CC=C6)Cl |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=C2C3=CC4=C(C5=CC=CC=C5OC4)N=C3)C(=O)C6=CC(=CC=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile](/img/structure/B304501.png)






![4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304511.png)

![9-(methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime](/img/structure/B304513.png)
![7-(4-methoxyphenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B304516.png)
![3-amino-N-(4-methoxyphenyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304520.png)
![2-acetyl-3-amino-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304523.png)
![ethyl 3-amino-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B304524.png)